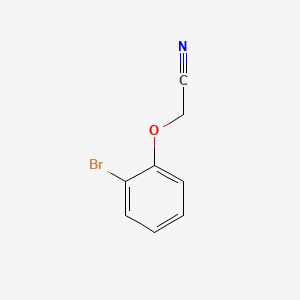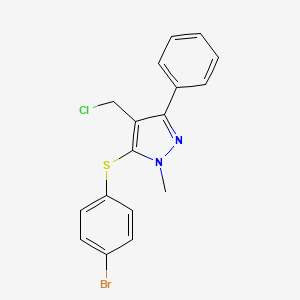
2-(2-Bromophenoxy)acetonitrile
Übersicht
Beschreibung
2-(2-Bromophenoxy)acetonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
2-(2-Bromophenoxy)acetonitrile is involved in various synthesis processes. For instance, it reacts with phenols under carbon monoxide pressure in the presence of palladium catalysts to produce 3-phenoxy-1,3-dihydro-1-isobenzofuranones, a class of compounds with high yields and significance in chemical synthesis (Cho, Baek, & Shim, 1999). Additionally, its role in the synthesis of (3-benzylbenzofuran-2-yl)(phenyl)methanones through a one-pot domino process involving Sonogashira coupling and carbanion-yne cyclization has been demonstrated (Kishore & Satyanarayana, 2022).
Molecular Studies and Electrochemistry
In molecular studies, this compound has been utilized in the formation of specific compounds. For instance, its reaction with hydrogen cyanide leads to the formation of (2-bromophenyl)(hydroxy)acetonitrile, which has been studied for its crystal structure, exhibiting intermolecular hydrogen bonding (Betz, Betzler, & Klüfers, 2007). In electrochemistry, it is used in various studies, such as in the polarographic method to study complex formation in solutions, which can involve interactions between halide ions and lithium cation or acids in acetonitrile (Hojo, Nagai, Hagiwara, & Imai, 1987).
Chemical Reactions and Photolysis
This compound is involved in various chemical reactions. For example, its photolysis in acetonitrile leads to the formation of β-bromopropiophenones, demonstrating a 1,2-Br shift reaction which is a part of eco-friendly organic synthesis due to its solvent-free nature (An, Moon, & Park, 2018).
Applications in Polymer Chemistry
In the field of polymer chemistry, this compound is used in SET-LRP (Single Electron Transfer Living Radical Polymerization) processes in mixtures of acetonitrile with water, proving its utility in the synthesis of polymers (Enayati, Jezorek, Smail, Monteiro, & Percec, 2016).
Safety and Hazards
2-(2-Bromophenoxy)acetonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if inhaled (H331), harmful if swallowed (H302), and harmful in contact with skin (H312). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMBGABMQPZLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370163 | |
| Record name | 2-(2-bromophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-90-3 | |
| Record name | 2-(2-bromophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(2-Bromophenoxy)acetonitrile in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones?
A1: this compound serves as a crucial building block in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [] The synthetic strategy involves a domino reaction initiated by an intermolecular Sonogashira coupling between this compound and various terminal acetylenes. This coupling is followed by an intramolecular 5-exo-dig carbanion-yne cyclization, ultimately leading to the formation of the desired (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The presence of the bromine atom in this compound is essential for the initial Sonogashira coupling reaction.
Q2: What are the advantages of using this synthetic approach over other methods for synthesizing substituted benzofurans?
A2: The research highlights several advantages of this synthetic pathway: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)






![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)



